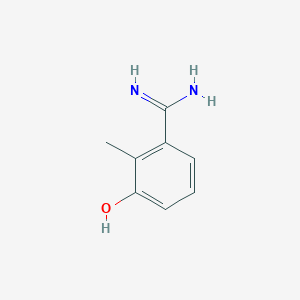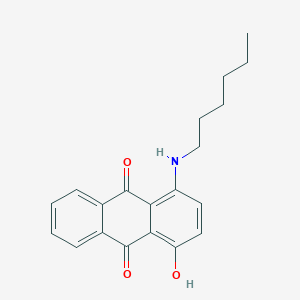
1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and a bromoethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene typically involves the bromination of 2,3,4,5,6-pentafluorotoluene. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of the methyl group with a bromoethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophilic aromatic substitution, but under specific conditions, reactions such as nitration and sulfonation can occur.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or acids and reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and acyl chlorides under controlled temperature and pressure.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Formation of nitro and sulfonic acid derivatives.
Oxidation and Reduction: Formation of alcohols, acids, and alkanes.
科学研究应用
1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a labeling reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, while the fluorine atoms influence the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
相似化合物的比较
Bromobenzene: Similar structure but lacks the fluorine atoms, making it less reactive in certain reactions.
2-Bromoethylbenzene: Similar structure but without the fluorine atoms, leading to different reactivity and applications.
Pentafluorobenzene: Lacks the bromoethyl group, making it less versatile in nucleophilic substitution reactions.
Uniqueness: 1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both the bromoethyl group and the pentafluorobenzene ring. This combination imparts distinct reactivity patterns, making it a valuable compound in various chemical transformations and applications.
属性
分子式 |
C8H4BrF5 |
|---|---|
分子量 |
275.01 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8H4BrF5/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H2 |
InChI 键 |
WKVNIBKNDBGQAG-UHFFFAOYSA-N |
规范 SMILES |
C(CBr)C1=C(C(=C(C(=C1F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


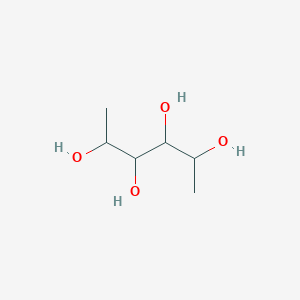
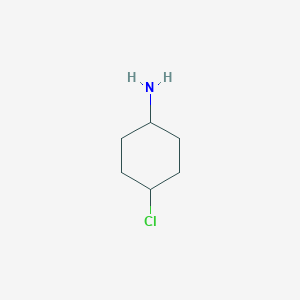

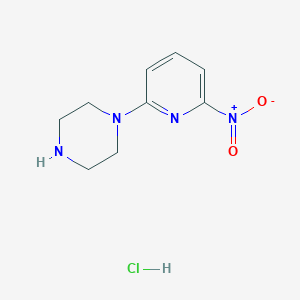
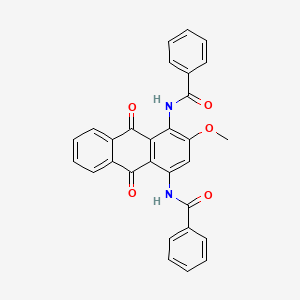
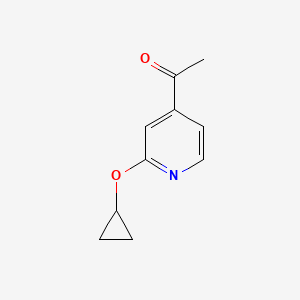
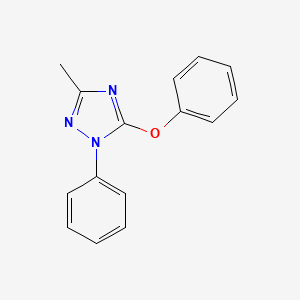
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)

